molecular formula C21H24N2O3S B2613957 N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1016152-04-7

N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Cat. No.: B2613957
CAS No.: 1016152-04-7
M. Wt: 384.49
InChI Key: UCACIZWHDJCLNE-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

One significant area of application is in the realm of organic synthesis, where such compounds are used in catalysis and synthesis methodologies. For example, Tran et al. (2014) described copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, demonstrating the utility of similar compounds in facilitating N-alkyl product formation through copper-catalyzed reactions (Tran et al., 2014). This study illustrates the potential of N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide analogs in organic synthesis, particularly in the functionalization of C–H bonds.

Pharmacological Research

In pharmacology, compounds with a similar backbone have been investigated for their therapeutic potential. For instance, Ahmadi et al. (2014) synthesized glibenclamide analogues, examining their hypoglycemic and hypolipidemic activities in rats (Ahmadi et al., 2014). This study underscores the relevance of sulfonylamino benzamide derivatives in drug discovery, particularly in the development of treatments for metabolic disorders.

Materials Science

In the field of materials science, such compounds could contribute to the development of new materials with unique properties. For instance, Jeon et al. (2022) explored the properties of polyimide films using various diamine monomers, highlighting the impact of molecular structure on the thermal, mechanical, and optical properties of materials (Jeon et al., 2022). Although not directly related, the study indicates the potential for incorporating this compound into polymeric materials to tune their properties.

Mechanism of Action

Target of Action

N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, also known as AKOS001456132, primarily targets the PD-1 and VEGF pathways . These pathways play crucial roles in immunosuppression and tumor angiogenesis, respectively .

Mode of Action

AKOS001456132 interacts with its targets by binding to both PD-1 and VEGF simultaneously, effectively blocking interactions with their ligands and the downstream signaling effects . In the presence of VEGF, AKOS001456132 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity of AKOS001456132 to PD-1 .

Biochemical Pathways

The compound AKOS001456132 affects the PD-1 and VEGF pathways. By blocking these pathways, it inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . The downstream effects include reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation .

Pharmacokinetics

The compound’s ability to form soluble complexes with vegf dimers suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of AKOS001456132’s action include enhanced binding affinity to PD-1 in the presence of VEGF, reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation . These effects contribute to its anti-tumor response .

Action Environment

It’s known that environmental factors can affect the epigenome, which in turn can influence the effectiveness of compounds

Properties

IUPAC Name

N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(22-19-9-5-2-6-10-19)18-11-13-20(14-12-18)23-27(25,26)16-15-17-7-3-1-4-8-17/h1,3-4,7-8,11-16,19,23H,2,5-6,9-10H2,(H,22,24)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCACIZWHDJCLNE-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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